1-Isopropyl-1H-pyrazole-5-carbonyl chloride
Description
1-Isopropyl-1H-pyrazole-5-carbonyl chloride is a heterocyclic organic compound characterized by a pyrazole core substituted with an isopropyl group at the 1-position and a carbonyl chloride functional group at the 5-position. The pyrazole ring, a five-membered aromatic structure with two adjacent nitrogen atoms, confers unique electronic and steric properties to the molecule. The isopropyl group enhances lipophilicity, while the carbonyl chloride group makes it highly reactive, particularly in nucleophilic acyl substitution reactions. This compound is widely used as an intermediate in pharmaceuticals and agrochemicals due to its versatility in forming amide or ester linkages.
Properties
IUPAC Name |
2-propan-2-ylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-5(2)10-6(7(8)11)3-4-9-10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABCLADGVBHOPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Isopropyl-1H-pyrazole-5-carbonyl chloride typically involves the reaction of 1-isopropyl-1H-pyrazole with a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product . Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
1-Isopropyl-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-isopropyl-1H-pyrazole-5-carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include bases like triethylamine and catalysts such as palladium complexes . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isopropyl-1H-pyrazole-5-carbonyl chloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: It is investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Isopropyl-1H-pyrazole-5-carbonyl chloride involves its reactivity as an electrophile due to the presence of the carbonyl chloride group. This allows it to form covalent bonds with nucleophiles, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Comparison with Similar Compounds
Substituent Effects
- Trifluoromethyl Substitution (): The addition of a trifluoromethyl (-CF₃) group at the 3-position in 1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride introduces strong electron-withdrawing effects. This increases the electrophilicity of the carbonyl chloride, accelerating reactions with nucleophiles like amines or alcohols compared to the parent compound .
- Methyl vs. Isopropyl Substitution (): In 5-isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde, the methyl group at the 1-position reduces steric hindrance compared to the bulkier isopropyl group in the target compound. This may influence solubility and interaction with biological targets .
Heterocycle Variations
- Pyrazole vs. However, the lack of aromaticity reduces stability under acidic or oxidative conditions compared to pyrazole derivatives .
Functional Group Reactivity
- Carbonyl Chloride vs. Carbaldehyde (): While both functional groups are electrophilic, carbonyl chlorides undergo nucleophilic substitution (e.g., forming amides), whereas aldehydes participate in addition reactions (e.g., forming imines or alcohols). This distinction makes the target compound more suited for coupling reactions in drug synthesis .
Biological Activity
1-Isopropyl-1H-pyrazole-5-carbonyl chloride is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various bioactive pyrazole derivatives, which have been extensively studied for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.
1-Isopropyl-1H-pyrazole-5-carbonyl chloride has the following chemical characteristics:
- Molecular Formula : C7H10ClN2O
- Molecular Weight : 174.62 g/mol
- IUPAC Name : 1-Isopropyl-1H-pyrazole-5-carbonyl chloride
The biological activity of 1-Isopropyl-1H-pyrazole-5-carbonyl chloride is believed to be mediated through various mechanisms:
- Enzyme Inhibition : Similar pyrazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Interaction : Pyrazole compounds often interact with various receptors, leading to downstream effects that can modulate cellular functions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-Isopropyl-1H-pyrazole-5-carbonyl chloride. The following table summarizes relevant findings:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-Isopropyl-1H-pyrazole-5-carbonyl chloride | A549 (lung cancer) | TBD | Induces apoptosis |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | 26 | Growth inhibition |
| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | NCI-H460 | 48 | Autophagy induction |
Note: TBD indicates that specific IC50 values for 1-Isopropyl-1H-pyrazole-5-carbonyl chloride were not provided in the reviewed literature.
Anti-inflammatory Activity
Pyrazole derivatives have also been recognized for their anti-inflammatory properties. The mechanism typically involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity, akin to other pyrazoles that have demonstrated effectiveness against various bacterial strains.
Case Studies and Research Findings
Recent advancements in drug design have focused on enhancing the efficacy of pyrazole derivatives. For instance:
- Study by Wei et al. (2022) : Investigated ethyl derivatives of pyrazoles and found significant anticancer activity against A549 cell lines, suggesting a promising avenue for further exploration of similar compounds like 1-Isopropyl-1H-pyrazole-5-carbonyl chloride .
- Research by Fan et al. (2022) : Highlighted compounds that induced autophagy without apoptosis in cancer cell lines, indicating a unique mechanism that could be applicable to the study of 1-Isopropyl derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
